N-(2-carbamoylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(2-carbamoylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a central pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a 3-methoxyphenyl moiety, and at the 5-position with a carboxamide group linked to a 2-carbamoylphenyl substituent. This compound’s structure combines aromatic, polar, and hydrogen-bonding functionalities, making it a candidate for modulating protein targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-17(11-16(22-23)12-6-5-7-13(10-12)26-2)19(25)21-15-9-4-3-8-14(15)18(20)24/h3-11H,1-2H3,(H2,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPVGGFEPQATGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-carbamoylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18N4O3
- Molecular Weight : 342.36 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the carbamoyl and methoxyphenyl groups enhances its interaction with biological targets.
Pharmacological Effects
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity : Various studies have shown that pyrazole compounds can inhibit pro-inflammatory cytokines, such as TNF-α and IL-6. For instance, derivatives similar to this compound demonstrated significant inhibition of these cytokines in vitro .
- Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains. Compounds in this class have shown promising results against pathogens like E. coli and Staphylococcus aureus .
- Analgesic Effects : In vivo studies using carrageenan-induced edema models revealed that certain pyrazole derivatives exhibit analgesic properties comparable to standard analgesics like ibuprofen .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Pyrazole Ring | Essential for anti-inflammatory activity |
| Methoxy Group | Enhances lipophilicity and receptor binding |
| Carbamoyl Group | Increases hydrogen bonding potential with targets |
Study 1: Anti-inflammatory Activity
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including compounds similar to this compound. These compounds were tested for anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited significant anti-inflammatory activity, with inhibition rates of up to 85% for TNF-α at specific concentrations .
Study 2: Antimicrobial Efficacy
Burguete et al. reported on the synthesis of pyrazole derivatives and their antimicrobial properties against Mycobacterium tuberculosis and various bacterial strains. The study revealed that specific compounds showed inhibition rates comparable to standard antibiotics, indicating the potential of these derivatives in treating infections .
Comparison with Similar Compounds
Structural Analysis
The compound’s closest structural analogs include:
Key Observations :
- Carboxamide Linkage : The 2-carbamoylphenyl substituent may enhance solubility and hydrogen-bonding capacity compared to the methylcarbamoyl or biphenyl groups in analogs .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Methoxy groups are prone to demethylation, whereas trifluoromethyl groups resist metabolic degradation, suggesting divergent pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
